
Spectroscopic Characterization of Sodium
Glycolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sodium glycolate

Cat. No.: B146980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of sodium glycolate (HOCH₂COONa), a compound of significant interest in the

pharmaceutical and cosmetic industries. Utilizing Nuclear Magnetic Resonance (NMR) and

Fourier-Transform Infrared (FTIR) spectroscopy, this document outlines detailed

methodologies, data interpretation, and experimental workflows to facilitate accurate and

reproducible analysis.

Introduction
Sodium glycolate, the sodium salt of glycolic acid, serves various functions in drug

formulations, including as a pH adjuster, buffering agent, and chelating agent. Its precise

identification and characterization are crucial for ensuring product quality, stability, and

performance. NMR and FTIR spectroscopy are powerful analytical techniques that provide

detailed information about the molecular structure and functional groups present in sodium
glycolate, enabling its unambiguous identification and purity assessment.

Principles of Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that exploits the magnetic properties of

atomic nuclei. For sodium glycolate, ¹H (proton) and ¹³C (carbon-13) NMR are particularly

informative.
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¹H NMR: Provides information about the number of different types of protons, their chemical

environment, and their proximity to other protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their

electronic environment.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of

wavelength. The absorbed radiation corresponds to the vibrational frequencies of the bonds

within the molecule. This technique is highly effective for identifying the functional groups

present in a compound.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

sodium glycolate.
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Experimental Workflow for Spectroscopic Characterization of Sodium Glycolate

Sample Preparation

Spectroscopic Analysis

Data Processing & Analysis

Results

Sodium Glycolate Sample

Prepare NMR Sample
(Dissolve in D₂O)

Prepare FTIR Sample
(e.g., KBr Pellet)

¹H & ¹³C NMR
Data Acquisition

FTIR
Data Acquisition

Process NMR Data
(Fourier Transform, Phasing, Baseline Correction)

Process FTIR Data
(Baseline Correction, Peak Picking)

Interpret NMR Spectra
(Chemical Shifts, Integration, Coupling)

Interpret FTIR Spectrum
(Peak Assignment to Vibrational Modes)

Comprehensive
Characterization Report

Click to download full resolution via product page

Experimental Workflow for Spectroscopic Characterization

Experimental Protocols
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NMR Spectroscopy
Accurately weigh approximately 42 mg of sodium glycolate.

Dissolve the sample in 0.5 mL of deuterium oxide (D₂O).

Transfer the solution to a 5 mm NMR tube.

Spectrometer: 300 MHz NMR Spectrometer

Solvent: D₂O

Temperature: 25 °C

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 2.0 s

Spectrometer: 100 MHz NMR Spectrometer (on a 400 MHz system)

Solvent: D₂O

Temperature: 25 °C

Pulse Sequence: Proton-decoupled single-pulse sequence

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

FTIR Spectroscopy
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Grind a small amount (1-2 mg) of sodium glycolate with approximately 200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet-pressing die.

Press the powder under high pressure (approximately 8-10 tons) to form a transparent or

semi-transparent pellet.

Spectrometer: FTIR Spectrometer with a DTGS detector

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A spectrum of a pure KBr pellet should be acquired as the background.

Data Presentation and Interpretation
NMR Spectral Data
The following tables summarize the expected chemical shifts for sodium glycolate in D₂O.

Table 1: ¹H NMR Spectral Data for Sodium Glycolate

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.95 Singlet 2H -CH₂-

Table 2: ¹³C NMR Spectral Data for Sodium Glycolate

Chemical Shift (ppm) Assignment

~64 -CH₂-

~181 -COO⁻
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The ¹H NMR spectrum of sodium glycolate is characterized by a single peak corresponding to

the two equivalent protons of the methylene group (-CH₂-).[1] In the ¹³C NMR spectrum, two

distinct signals are observed, corresponding to the methylene carbon and the carboxylate

carbon.[2]

FTIR Spectral Data
The FTIR spectrum of sodium glycolate exhibits characteristic absorption bands

corresponding to its functional groups.

Table 3: FTIR Peak Assignments for Sodium Glycolate

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400 - 3200 (broad) O-H stretch Hydroxyl (-OH)

2950 - 2850 C-H stretch Methylene (-CH₂)

~1600 C=O stretch (asymmetric) Carboxylate (-COO⁻)

~1420 C-O stretch / O-H bend Carboxylate / Hydroxyl

~1330 C-H bend Methylene (-CH₂)

~1080 C-O stretch Primary Alcohol

~900 O-H bend (out-of-plane) Hydroxyl (-OH)

The broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching

vibration of the hydroxyl group, often broadened due to hydrogen bonding. The strong

absorption around 1600 cm⁻¹ is characteristic of the asymmetric stretching vibration of the

carboxylate anion (-COO⁻). The presence of bands corresponding to C-H and C-O stretching

and bending vibrations further confirms the structure of sodium glycolate.[3][4]

Conclusion
NMR and FTIR spectroscopy are indispensable tools for the comprehensive characterization of

sodium glycolate. The detailed protocols and spectral data presented in this guide provide a

robust framework for researchers, scientists, and drug development professionals to

confidently identify and assess the quality of this important pharmaceutical excipient.
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Adherence to these methodologies will ensure the generation of reliable and reproducible data,

contributing to the development of safe and effective pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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